2,6-Bis(4-aminoanilino)heptanedioic acid
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Overview
Description
2,6-Bis(4-aminoanilino)heptanedioic acid is an organic compound with the molecular formula C19H24N4O4. This compound is characterized by the presence of two aminoaniline groups attached to a heptanedioic acid backbone.
Preparation Methods
The synthesis of 2,6-Bis(4-aminoanilino)heptanedioic acid typically involves the reaction of heptanedioic acid with 4-aminoaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2,6-Bis(4-aminoanilino)heptanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amino groups to amine groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides.
Scientific Research Applications
2,6-Bis(4-aminoanilino)heptanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic applications, such as in drug development, is ongoing.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-aminoanilino)heptanedioic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biomolecules, influencing their structure and function. This compound can also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
2,6-Bis(4-aminoanilino)heptanedioic acid can be compared with other similar compounds such as:
Heptanedioic acid: The parent compound, which lacks the aminoaniline groups.
4-Aminoaniline: A simpler compound with only one amino group.
2,6-Diaminoheptanedioic acid: A similar compound with amino groups at different positions. The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications.
Properties
CAS No. |
917951-13-4 |
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Molecular Formula |
C19H24N4O4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2,6-bis(4-aminoanilino)heptanedioic acid |
InChI |
InChI=1S/C19H24N4O4/c20-12-4-8-14(9-5-12)22-16(18(24)25)2-1-3-17(19(26)27)23-15-10-6-13(21)7-11-15/h4-11,16-17,22-23H,1-3,20-21H2,(H,24,25)(H,26,27) |
InChI Key |
WZEPCRQADLXVMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC(CCCC(C(=O)O)NC2=CC=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
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